{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride is a chemical compound with significant potential in pharmaceutical applications. It is classified under the category of imidazole derivatives, which are known for their diverse biological activities. The compound has a CAS Number of 1209399-68-7 and a molecular formula of , indicating the presence of two hydrochloride groups. Its molecular weight is approximately 224.13 g/mol .
The synthesis of {[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride can be approached through several methods, typically involving the construction of the imidazole ring followed by the introduction of the cyclopropylmethyl group.
The synthetic routes require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of {[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride can be represented using various structural notations:
InChI=1S/C8H13N3.2ClH/c9-5-8-10-3-4-11(8)6-7-1-2-7;;/h3-4,7H,1-2,5-6,9H2;2*1H
C1CC1CN2C=CN=C2CN.Cl.Cl
These codes provide a comprehensive representation of the compound's structure, indicating the arrangement of atoms and connectivity .
The compound features a cyclopropylmethyl group attached to an imidazole ring, which is further substituted by a methylamine group. This configuration is crucial for its biological activity.
{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride can undergo various chemical reactions typical for amines and imidazole derivatives:
These reactions are essential for exploring its potential applications in medicinal chemistry and material science .
The mechanism of action for {[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride primarily involves its interaction with biological targets such as enzymes or receptors:
Quantitative data on binding affinities and inhibition constants would be necessary to fully elucidate its mechanism of action .
Relevant analyses include spectroscopic methods like Infrared (IR) spectroscopy and Mass Spectrometry (MS) to determine functional groups and molecular weight respectively .
{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride has several scientific uses:
CAS No.: 200399-47-9
CAS No.: 214491-07-3
CAS No.:
CAS No.: